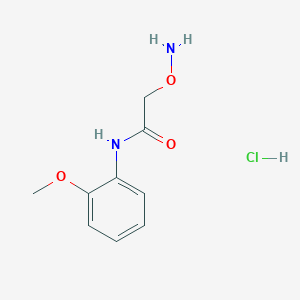

2-(aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride

Description

2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is an acetamide derivative characterized by:

- 2-Methoxyphenyl group as the N-substituent, a common motif in bioactive molecules due to its electron-donating methoxy group, which improves lipid solubility and membrane permeability.

- Hydrochloride salt, which increases aqueous solubility and stability.

The aminooxy group may enable unique reactivity, such as forming oxime derivatives or acting as a prodrug carrier .

Properties

IUPAC Name |

2-aminooxy-N-(2-methoxyphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-13-8-5-3-2-4-7(8)11-9(12)6-14-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCLSDFQZCGERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride typically involves the reaction of 2-methoxyaniline with chloroacetic acid in the presence of a suitable base, followed by the introduction of an aminooxy group. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis. This involves the use of large reactors and continuous flow processes to ensure consistent quality and yield. The production process also includes purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or iodide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is a chemical compound with diverse applications, particularly in biochemical research. Its molecular formula is C₉H₁₂ClN₂O₃, and it has a molar mass of 232.66 g/mol. The compound typically appears as a white to off-white solid and has a melting point between 172°C and 174°C. The key feature of this compound is the aminooxy group, which is highly reactive with carbonyl compounds, making it valuable in various biochemical applications.

Applications in Scientific Research

This compound is primarily used in proteomics research. Its applications stem from its ability to modify proteins through covalent bonding with carbonyl groups found in amino acid side chains.

Proteomics Research

- Protein Interaction Studies The compound is utilized to study protein interactions and functions by modifying proteins through covalent bonding with carbonyl groups.

- Protein Stability : It can influence protein function and stability.

- Biochemical Tool : Useful as a research chemical compound .

Reaction Versatility

- This compound is applicable in synthetic organic chemistry because of its reactivity with carbonyl groups.

Potential Biological Activities

- Anti-inflammatory and Anticancer Properties : Research suggests potential anti-inflammatory and anticancer properties, though further research is needed to confirm these effects.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It acts as a nucleophile, interacting with electrophilic centers in target molecules. The exact mechanism of action depends on the specific application and the biological or chemical system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences:

Key Differences and Implications

Substituent Effects on Bioactivity

- Aminooxy vs. Sulfonyl Groups: Compound 39 () demonstrates potent anticancer activity due to the sulfonyl-quinazoline moiety, which may inhibit kinase pathways. In contrast, the aminooxy group in the target compound could enable redox modulation or metal coordination .

- Ethylamino vs.

Pharmacokinetic Properties

Biological Activity

2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is a compound with significant potential in biochemical research and therapeutic applications. With a molecular formula of C₉H₁₂ClN₂O₃ and a molar mass of 232.66 g/mol, this compound features an aminooxy group, which is known for its reactivity towards carbonyl compounds. This property makes it particularly valuable in protein modification and interaction studies, as well as potential anti-inflammatory and anticancer applications.

- Molecular Formula : C₉H₁₂ClN₂O₃

- Molar Mass : 232.66 g/mol

- Appearance : White to off-white solid

- Melting Point : 172°C to 174°C

The aminooxy group in this compound allows for covalent bonding with carbonyl groups in proteins. This interaction can modify protein function and stability, making the compound a useful tool in proteomics research.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting enzymes involved in tumor growth. The structural complexity provided by the methoxyphenyl group enhances its biological activity, although further research is necessary to fully elucidate these effects.

Anti-inflammatory Potential

Research indicates potential anti-inflammatory activities associated with this compound, although specific mechanisms and pathways remain to be clarified through further studies.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | Lacks aminooxy functionality; simpler structure |

| 2-Aminophenol | C₆H₇NO | Contains an amino group; lacks acetamido structure |

| 4-Aminophenol | C₆H₇NO | Similar amino group; different positioning |

The unique aspect of this compound lies in its dual functionality—combining both an amino group and an aminooxy group, allowing it to participate in diverse biochemical reactions.

Case Studies and Research Findings

-

Protein Modification Studies :

- A study investigated the ability of this compound to modify proteins through covalent bonding. Results indicated its effectiveness in altering protein interactions, which is crucial for understanding cellular mechanisms.

-

Anticancer Activity Assessment :

- In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are needed to determine the specific pathways involved.

-

Anti-inflammatory Investigations :

- Preliminary results from animal models indicate that the compound may reduce inflammation markers, supporting its potential use in treating inflammatory diseases.

Q & A

Q. Advanced Research Focus

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

- Molecular docking : Screen against target proteins (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina. Prioritize binding affinity (ΔG) and pose validation via MD simulations .

- Selectivity profiling : Compare activity across cell lines to identify structure-activity relationships (SAR). For example, N-(2-methoxyphenyl) derivatives show enhanced activity due to methoxy group electron-donating effects .

How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced Research Focus

- NMR discrepancies : If proton integration mismatches expected ratios, check for tautomerism or paramagnetic impurities. Use DEPT-135 to distinguish CH₃/CH₂/CH groups.

- XRD vs. computational models : If experimental bond lengths deviate >5% from DFT-optimized structures, re-examine crystallization solvents for lattice distortions .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragment patterns using high-resolution MS to rule out isobaric interferences.

What stability considerations are critical for handling and storing this compound?

Q. Advanced Research Focus

- Hydrolytic sensitivity : The aminooxy group is prone to hydrolysis. Store under inert gas (N₂/Ar) at -20°C in desiccated conditions.

- Light exposure : Conduct accelerated stability studies (ICH Q1A guidelines) with UV-vis monitoring to detect degradation products.

- pH-dependent stability : Test solubility and integrity in buffered solutions (pH 1–12) to simulate physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.